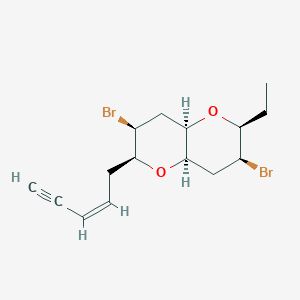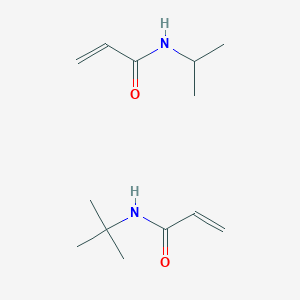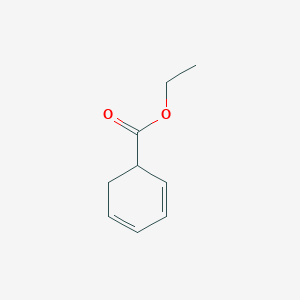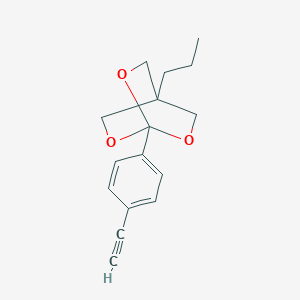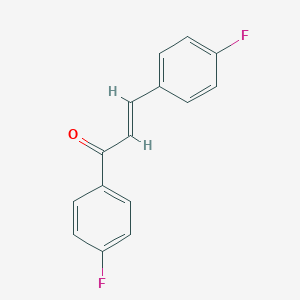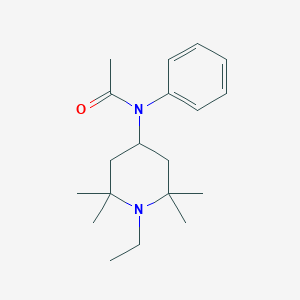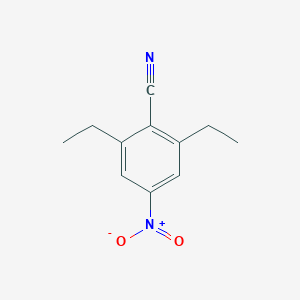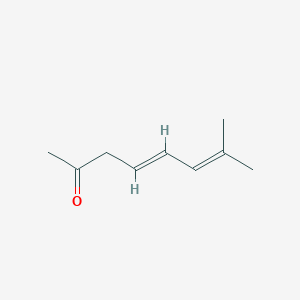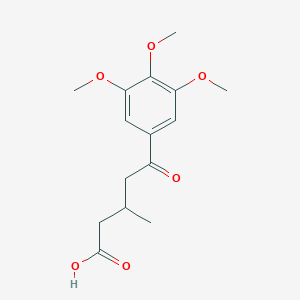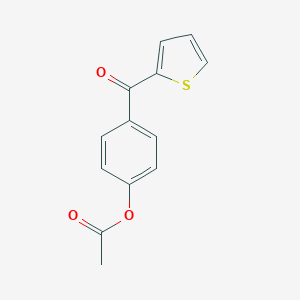![molecular formula C8H8Cl2 B011405 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene CAS No. 103063-81-6](/img/structure/B11405.png)
3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene, also known as DCTO, is a chemical compound that has gained significant attention in scientific research due to its unique molecular structure and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene is not well understood, but it is believed to interact with cellular proteins and enzymes, leading to changes in cellular signaling pathways. 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can have various physiological effects.
Effets Biochimiques Et Physiologiques
3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene has been shown to have various biochemical and physiological effects, including antifungal, antibacterial, and insecticidal activity. 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene has been investigated for its potential as a pesticide due to its ability to disrupt the nervous system of insects. In addition, 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene has been shown to have antifungal activity against various fungal species, making it a potential candidate for the development of new antifungal drugs.
Avantages Et Limitations Des Expériences En Laboratoire
3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene has several advantages for use in lab experiments, including its unique molecular structure and potential applications in various fields. However, the synthesis of 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene is a complex process that requires specialized equipment and expertise, making it difficult to obtain in large quantities. In addition, the toxicity of 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene is not well understood, and further research is needed to determine its safety for use in lab experiments.
Orientations Futures
There are several future directions for research on 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene, including the development of new synthetic methods for its preparation, the investigation of its potential as a scaffold for the development of new drugs, and the exploration of its toxicity and safety for use in various applications. In addition, further research is needed to understand the mechanism of action of 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene is a chemical compound that has gained significant attention in scientific research due to its unique molecular structure and potential applications in various fields. The synthesis of 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield of pure product. 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene has shown potential applications in organic synthesis, material science, and medicinal chemistry. Further research is needed to understand the mechanism of action of 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene and its potential applications in various fields of scientific research.
Méthodes De Synthèse
The synthesis of 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene involves a series of chemical reactions, starting with the reaction of 1,3-cyclohexadiene with chlorine gas to form 1,3-dichlorocyclohexene. This compound is then subjected to a Diels-Alder reaction with maleic anhydride to produce the desired product, 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene. The synthesis of 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield of pure product.
Applications De Recherche Scientifique
3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene has shown potential applications in various fields of scientific research, including organic synthesis, material science, and medicinal chemistry. In organic synthesis, 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene can be used as a building block for the synthesis of other complex molecules due to its unique molecular structure. In material science, 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene has been used as a monomer for the synthesis of polymers with unique properties, such as high thermal stability and mechanical strength. In medicinal chemistry, 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene has been investigated for its potential as a scaffold for the development of new drugs targeting various diseases.
Propriétés
Numéro CAS |
103063-81-6 |
|---|---|
Nom du produit |
3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene |
Formule moléculaire |
C8H8Cl2 |
Poids moléculaire |
175.05 g/mol |
Nom IUPAC |
3,3-dichlorotricyclo[3.2.1.02,4]oct-6-ene |
InChI |
InChI=1S/C8H8Cl2/c9-8(10)6-4-1-2-5(3-4)7(6)8/h1-2,4-7H,3H2 |
Clé InChI |
GQKQNYMVDOQVIX-UHFFFAOYSA-N |
SMILES |
C1C2C=CC1C3C2C3(Cl)Cl |
SMILES canonique |
C1C2C=CC1C3C2C3(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



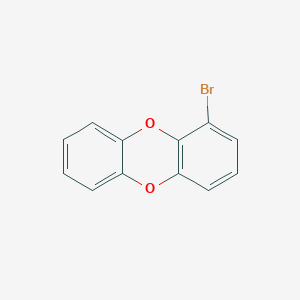
![Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B11325.png)

